3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-5-6-14(13(2)10-12)7-8-16(18)17-11-15-4-3-9-19-15/h3-10H,11H2,1-2H3,(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNSMHAAKJHQC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide typically involves the following steps:
Preparation of 2,4-Dimethylphenylacrylamide: This intermediate is synthesized through the reaction of 2,4-dimethylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine.
Thienylmethyl Group Introduction: The thienylmethyl group is introduced via a nucleophilic substitution reaction, where 2-thienylmethylamine reacts with the previously synthesized 2,4-dimethylphenylacrylamide.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)-N-(2-thienylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-N-(2-thienylmethyl)acrylamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The acrylamide core allows for diverse substitutions that modulate solubility, lipophilicity, and bioactivity. Below is a comparison with structurally related compounds from the evidence:
Key Observations:
- Lipophilicity : The target compound’s 2-thienylmethyl group introduces sulfur-based hydrophobicity, which may enhance membrane permeability compared to polar analogs (e.g., ) but reduce it relative to bulky diphenylmethyl derivatives ().
- Electronic Effects : Electron-donating methyl groups (2,4-dimethylphenyl) contrast with electron-withdrawing nitro substituents (), which could influence reactivity and target binding.
- Bioactivity : Anti-inflammatory activity is prominent in analogs with polar substituents (e.g., hydroxyl/methoxy groups in ), suggesting that the target compound’s activity may depend on balancing hydrophobicity and hydrogen-bonding capacity.
Biological Activity
The compound 3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide is a member of the acrylamide family, which has been studied for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, including its effects on specific receptors and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H15N1O
- Molecular Weight : Approximately 225.28 g/mol
This compound features a thienylmethyl group and a dimethylphenyl moiety, contributing to its unique interactions with biological targets.
Research indicates that compounds within the acrylamide class can modulate various biological pathways. Specifically, studies have shown that acrylamides can interact with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and pain modulation.
Case Study: Interaction with nAChRs
In a study examining similar compounds, it was found that certain acrylamide derivatives exhibited significant antinociceptive (pain-relieving) effects through modulation of α7 nAChRs. The antinociceptive activity was attributed to positive allosteric modulation of the receptor, suggesting that this compound may exhibit similar properties due to structural similarities with known modulators .
Biological Activity
1. Antinociceptive Effects:
- Compounds structurally related to this compound have demonstrated pain-relieving properties in animal models. For instance, a study on DM497, a related compound, showed significant antinociceptive activity in a mouse model of neuropathic pain .
2. Tyrosinase Inhibition:
- Acrylamide derivatives have also been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. In B16F10 cells, certain analogs suppressed tyrosinase activity in a dose-dependent manner, indicating potential applications in treating hyperpigmentation disorders .
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain relief | |
| Tyrosinase Inhibition | Suppression of melanogenesis | |
| Modulation of nAChRs | Positive allosteric modulation |
Research Findings
Recent studies have focused on the pharmacological profiling of acrylamide derivatives. The findings suggest that the structural modifications significantly influence their biological activities:
- Electrophysiological Techniques: These techniques were employed to assess the activity at heterologously expressed nAChRs, confirming the modulation effects on pain pathways.
- In Vitro Studies: Investigating tyrosinase inhibition in melanoma cells indicates potential cosmetic or therapeutic applications for skin conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via condensation reactions. A typical approach involves refluxing cyanoacetamide derivatives with aldehydes in ethanol using piperidine as a catalyst . For example, substituting the aldehyde with 2-thienylmethylamine and optimizing solvent polarity (e.g., ethanol vs. DMF) can enhance yield. Purification via recrystallization (ethanol or acetonitrile) and monitoring by TLC/HPLC ensures purity. Reaction time (3–6 hours) and temperature (70–80°C) should be calibrated to minimize side products .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy : - and -NMR to confirm substituent integration (e.g., aromatic protons at δ 6.8–7.5 ppm, acrylamide carbonyl at ~168 ppm) . IR spectroscopy identifies key functional groups (C=O stretch ~1650 cm, C≡N ~2200 cm).
- Crystallography : Single-crystal X-ray diffraction (SXD) using SHELXL for refinement . Validate bond lengths/angles against DFT calculations to resolve ambiguities in electron density maps .
Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Avoid prolonged exposure to light (UV degradation) and moisture (hygroscopicity). Use stabilizers like hydroquinone derivatives (500 ppm) for acrylamide-based compounds . Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when the experimental structure deviates from computational predictions?
- Methodological Answer : Use SHELX utilities (SHELXL, SHELXPRO) to refine disordered regions and validate against Hirshfeld surface analysis . Cross-check with spectroscopic data (e.g., NOESY for stereochemistry) and DFT-optimized geometries (B3LYP/6-31G* basis set). For torsional mismatches, consider dynamic effects via molecular dynamics simulations .
Q. What methodological approaches are employed to establish structure-activity relationships (SAR) for acrylamide derivatives in pharmacological studies?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 2,4-dimethylphenyl or thienylmethyl moieties to probe electronic effects .
- Bioassays : Test in vitro antioxidant activity via DPPH radical scavenging (IC) and anti-inflammatory assays (e.g., COX-2 inhibition). Correlate with Hammett σ constants or LogP values .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., NF-κB) .
Q. How can researchers address challenges in detecting and quantifying this compound in complex biological matrices?
- Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization. Optimize mobile phase (0.1% formic acid in acetonitrile/water) for peak resolution. Validate recovery rates (>90%) via spiked matrices (plasma, tissue homogenates) . For trace analysis, derivatize with dansyl chloride to enhance detectability .
Q. What computational strategies are recommended for predicting the reactivity and electronic properties of this compound prior to experimental synthesis?
- Methodological Answer :
- Reactivity : Apply Fukui indices (DFT/B3LYP) to identify nucleophilic/electrophilic sites for functionalization .
- Electronic Properties : Calculate HOMO-LUMO gaps (Gaussian 16) to predict charge-transfer behavior. Compare with UV-Vis spectra (λ) for validation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different studies on acrylamide derivatives?
- Methodological Answer :
- Assay Variability : Normalize data against positive controls (e.g., ascorbic acid for antioxidants) and account for cell line specificity (e.g., RAW 264.7 vs. THP-1 for inflammation) .
- Structural Purity : Verify compound integrity (HPLC purity >98%) to rule out degradation artifacts .
- Statistical Robustness : Apply multivariate analysis (PCA) to identify outliers and batch effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
